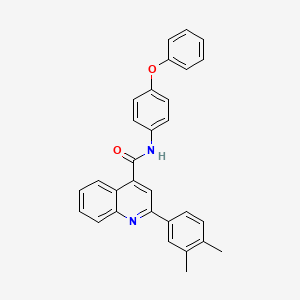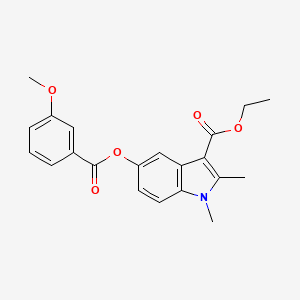![molecular formula C13H12N2O4 B11664094 N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-(2-hydroxy-3-méthoxyphényl)méthylidène]furan-2-carbohydrazide est un composé de base de Schiff connu pour ses diverses applications dans différents domaines de la science. Ce composé est caractérisé par la présence d'un cycle furane et d'un groupe hydrazide, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N'-[(Z)-(2-hydroxy-3-méthoxyphényl)méthylidène]furan-2-carbohydrazide implique généralement la réaction de condensation entre le 3-hydroxy-4-méthoxybenzaldéhyde et la furan-2-carbohydrazide . La réaction est généralement effectuée dans un solvant éthanolique sous reflux pendant plusieurs heures pour assurer une réaction complète. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(Z)-(2-hydroxy-3-méthoxyphényl)méthylidène]furan-2-carbohydrazide subit diverses réactions chimiques, notamment :
Réactions de condensation : Formation de bases de Schiff avec des aldéhydes et des cétones.
Oxydation et réduction : Peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de substitution : Substitution de groupes fonctionnels sur le cycle aromatique ou le cycle furane.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Catalyseurs : Catalyseurs acides ou basiques pour faciliter les réactions de condensation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
N'-[(Z)-(2-hydroxy-3-méthoxyphényl)méthylidène]furan-2-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Étudié pour ses propriétés antimicrobiennes contre diverses souches bactériennes et fongiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(Z)-(2-hydroxy-3-méthoxyphényl)méthylidène]furan-2-carbohydrazide implique sa capacité à former des complexes stables avec les ions métalliques et à interagir avec les molécules biologiques. Le composé peut s'intercaler dans l'ADN, perturbant sa structure et sa fonction, ce qui peut conduire à l'inhibition de la croissance et de la prolifération cellulaires . De plus, ses propriétés fluorescentes le rendent utile dans les applications de détection, où il peut détecter des ions spécifiques par des changements d'intensité de fluorescence .
Applications De Recherche Scientifique
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function, which may lead to inhibition of cell growth and proliferation . Additionally, its fluorescent properties make it useful in sensing applications, where it can detect specific ions through changes in fluorescence intensity .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(4-hydroxyphényl)méthylidène]furan-2-carbohydrazide
- N'-[(E)-(2,4-dihydroxyphényl)méthylidène]furan-2-carbohydrazide
- N'-[(E)-(3-éthoxy-2-hydroxyphényl)méthylidène]furan-2-carbohydrazide
Unicité
N'-[(Z)-(2-hydroxy-3-méthoxyphényl)méthylidène]furan-2-carbohydrazide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence de groupes hydroxyle et méthoxy sur le cycle aromatique, ce qui améliore sa réactivité et ses propriétés de liaison. Cela le rend particulièrement efficace pour former des complexes métalliques stables et interagir avec les molécules biologiques.
Propriétés
Formule moléculaire |
C13H12N2O4 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-5-2-4-9(12(10)16)8-14-15-13(17)11-6-3-7-19-11/h2-8,16H,1H3,(H,15,17)/b14-8- |
Clé InChI |
FJRCZQHAWRXKFV-ZSOIEALJSA-N |
SMILES isomérique |
COC1=CC=CC(=C1O)/C=N\NC(=O)C2=CC=CO2 |
SMILES canonique |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664012.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)
![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)

